molecular formula C29H28N2O3 B2940291 4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide CAS No. 313371-51-6

4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide

Cat. No.: B2940291
CAS No.: 313371-51-6
M. Wt: 452.554
InChI Key: VIEKUDIJUOYQGJ-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a nitro group, an adamantyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the adamantyl derivative. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, followed by nitration to introduce the nitro group. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: 4-amino-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide.

    Substitution: Various halogenated derivatives.

    Hydrolysis: 4-nitrobenzoic acid and 4-(3-phenyl-1-adamantyl)aniline.

Scientific Research Applications

4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological diseases due to the presence of the adamantyl group.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used to study the effects of adamantyl derivatives on biological systems, including their potential as antiviral or anticancer agents.

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The adamantyl group is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(3-(4-nitrobenzoyl)amino)phenyl)benzamide: Similar structure but with an additional nitrobenzoyl group.

    N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides: These compounds also contain benzamide moieties and have been studied for their antimicrobial and antiproliferative activities.

Uniqueness

4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide is unique due to the presence of the adamantyl group, which imparts distinct physicochemical properties such as increased stability and membrane permeability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c32-27(22-6-12-26(13-7-22)31(33)34)30-25-10-8-24(9-11-25)29-17-20-14-21(18-29)16-28(15-20,19-29)23-4-2-1-3-5-23/h1-13,20-21H,14-19H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEKUDIJUOYQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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